molecular formula C13H17NO3 B181945 6-Benzamidohexanoic acid CAS No. 956-09-2

6-Benzamidohexanoic acid

Cat. No.: B181945
CAS No.: 956-09-2
M. Wt: 235.28 g/mol
InChI Key: LFCIOBCYMAQQBT-UHFFFAOYSA-N
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Description

6-Benzamidohexanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3159. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

956-09-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

6-benzamidohexanoic acid

InChI

InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16)

InChI Key

LFCIOBCYMAQQBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O

956-09-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Method J10) To the solution of 6-aminocaproic acid (2h) (0.982 g, 7.5 mmol) in water/dioxane (1:1) mixture (30 ml) NaOH (0.8 g, 20 mmol) in H2O (2 ml) and benzoyl chloride (1/67) (1.16 ml, 10 mmol) were added. The mixture was stirred for 6 h at room temperature and diluted with brine (150 ml). The mixture was washed with diethyl ether (2×25 ml), acidified with conc. HCl to pH 4, and extracted with ethyl acetate (4×25 ml). The organic solution was washed with brine (3×25 ml), dried (Na2SO4) and evaporated. The crude title compound (1.589 g, 90%) was purified by column chromatography on silica gel with chloroform-ethyl acetate (1:2) as eluent. 1H NMR (CDCl3, HMDS) δ: 1.18-1.85 (m, 6H); 2.34 (t, J=7.0 Hz, 2H); 3.45 (q, J=6.0 Hz, 2H); 6.27 (bs, 1H); 7.29-7.52 (m, 3H); 7.61-7.85 (m, 2H); 10.41 (bs, 1H).
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0.982 g
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30 mL
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0.8 g
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2 mL
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